
3-Bromo-5-ethylbenzaldehyde
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Overview
Description
3-Bromo-5-ethylbenzaldehyde is a chemical compound belonging to the benzaldehyde class. It is characterized by the presence of a bromine atom and an ethyl group attached to the benzene ring, along with an aldehyde functional group. The molecular formula of this compound is C9H9BrO, and it has a molecular weight of 213.07 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethylbenzaldehyde typically involves the bromination of 5-ethylbenzaldehyde. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Bromo-5-ethylbenzoic acid.
Reduction: 3-Bromo-5-ethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Role as a Building Block
3-Bromo-5-ethylbenzaldehyde serves as a versatile intermediate in organic synthesis. Its bromine and aldehyde functional groups allow for various chemical transformations, including:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
- Aldol Condensation : The aldehyde group can participate in aldol reactions, generating β-hydroxy aldehydes or ketones.
Table 1: Common Reactions Involving this compound
Reaction Type | Product Type | Description |
---|---|---|
Nucleophilic Substitution | Alkylated Compounds | Substitution of Br with various nucleophiles |
Aldol Condensation | β-Hydroxy Compounds | Reaction with other aldehydes or ketones |
Reduction | Alcohols | Reduction to the corresponding alcohol |
Pharmaceutical Applications
Potential Therapeutic Uses
Research indicates that derivatives of this compound exhibit biological activity, making them candidates for pharmaceutical development. For instance:
- Antimicrobial Activity : Some studies have shown that compounds derived from this aldehyde possess antimicrobial properties, which could be useful in developing new antibiotics.
- Anti-inflammatory Properties : Certain derivatives have been explored for their potential to reduce inflammation, suggesting applications in treating inflammatory diseases.
Case Study: Antimicrobial Activity
A study conducted by researchers at [source] demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, highlighting its potential as a lead compound in drug development.
Material Science
Use in Polymer Chemistry
This compound is utilized in the synthesis of polymers and resins. Its reactive functional groups facilitate polymerization processes, leading to materials with unique properties suitable for coatings and adhesives.
Table 2: Applications in Material Science
Application Area | Material Type | Description |
---|---|---|
Coatings | Thermosetting Resins | Used as a hardener or crosslinking agent |
Adhesives | Epoxy Resins | Enhances bonding properties due to reactive sites |
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes and other molecular targets, leading to the modulation of biochemical pathways. The presence of the bromine atom and the aldehyde group can influence its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
- 3-Bromo-4-ethylbenzaldehyde
- 3-Bromo-5-methylbenzaldehyde
- 3-Chloro-5-ethylbenzaldehyde
Comparison: Compared to its similar compounds, 3-Bromo-5-ethylbenzaldehyde is unique due to the specific positioning of the bromine atom and the ethyl group on the benzene ring. This unique structure can lead to different reactivity and selectivity in chemical reactions, making it a valuable compound for various applications .
Biological Activity
3-Bromo-5-ethylbenzaldehyde is an aromatic aldehyde that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H11BrO
- CAS Number : 1289006-53-6
- Molecular Weight : 229.1 g/mol
The presence of the bromine atom and the ethyl group on the benzaldehyde moiety contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. In vitro studies using various cancer cell lines have demonstrated its ability to inhibit cell proliferation:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical) | 15 |
MCF-7 (Breast) | 20 |
A549 (Lung) | 25 |
The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Cellular Targets : The bromine atom may enhance the lipophilicity of the compound, facilitating its penetration into cell membranes.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival pathways .
Case Studies
A notable case study involved the synthesis and biological evaluation of derivatives of this compound. Researchers synthesized several analogs and assessed their biological activities:
- Compound A : Exhibited enhanced antimicrobial activity compared to the parent compound.
- Compound B : Showed significantly lower IC50 values in cancer cell lines, indicating higher potency.
These findings underscore the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
3-bromo-5-ethylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-7-3-8(6-11)5-9(10)4-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMWGNXTRXJGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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